2-(4-(Aminomethyl)piperidin-1-yl)ethanol
Overview
Description
2-(4-(Aminomethyl)piperidin-1-yl)ethanol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 4-piperidone with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)piperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
2-(4-(Aminomethyl)piperidin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)piperidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various signaling pathways, leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-4-piperidinol
- 1-(Aminomethyl)cyclopropylmethanol
- 1-(2-(Aminomethyl)phenyl)-4-piperidinylmethanol
Uniqueness
2-(4-(Aminomethyl)piperidin-1-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Biological Activity
2-(4-(Aminomethyl)piperidin-1-yl)ethanol, also known by its chemical structure and CAS number (21168-72-9), is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with an aminomethyl group and an ethanol moiety, which contributes to its biological activity.
- Empirical Formula : C11H15N
- Molecular Weight : 179.25 g/mol
- SMILES Notation : NCC1CCN(CCO)CC1
These properties suggest that the compound is polar, which may influence its solubility and interaction with biological membranes.
Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential neuroprotective effects. Some key mechanisms include:
- Dopaminergic Activity : The compound may influence dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease.
- Serotonergic Modulation : It has been suggested that this compound could affect serotonin pathways, potentially offering antidepressant effects.
- Neuroprotection : Studies have indicated that the compound may protect against neuronal damage in various models of neurodegeneration.
Case Studies and Research Findings
-
Neuroprotective Effects :
- In a study investigating the neuroprotective properties of similar piperidine derivatives, it was found that compounds with structural similarities to this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. These findings suggest that the compound may have therapeutic potential in neurodegenerative diseases .
- Pain Management :
- Antidepressant Activity :
Comparative Biological Activity
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMYXOQRUXXUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428537 | |
Record name | 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21168-72-9 | |
Record name | 4-(Aminomethyl)-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21168-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Aminomethyl)piperidin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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